Menin-MLL inhibitor 31

Menin-MLL interaction inhibition biochemical IC50 MLL-rearranged leukemia

Menin-MLL inhibitor 31 (also referred to as compound is a small-molecule inhibitor of the menin-MLL protein-protein interaction, identified with CAS number 2863656-86-2 and a molecular formula of C77H119FN28O14 (molecular weight: 1679.95). The compound effectively disrupts the binding interface between menin and MLL fusion proteins, a critical oncogenic driver in MLL-rearranged acute leukemias.

Molecular Formula C77H119FN28O14
Molecular Weight 1679.9 g/mol
Cat. No. B12380283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenin-MLL inhibitor 31
Molecular FormulaC77H119FN28O14
Molecular Weight1679.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3CCCCC(NC(=O)C4(CCC4)NC(=O)C5CCCN5C(=O)C(NC3=O)CC6=CC(=CC=C6)F)C(=O)N7CCC(C7)C(=O)NC(CCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C
InChIInChI=1S/C77H119FN28O14/c1-42(94-43(2)107)61(109)96-53(23-10-32-90-74(83)84)66(114)101-57(39-46-40-93-49-18-4-3-17-48(46)49)68(116)100-51-19-5-6-20-56(103-72(120)77(28-14-29-77)104-69(117)59-26-13-35-106(59)71(119)58(102-67(51)115)38-44-15-7-16-47(78)37-44)70(118)105-36-27-45(41-105)62(110)97-52(21-8-30-79)64(112)99-55(25-12-34-92-76(87)88)65(113)98-54(24-11-33-91-75(85)86)63(111)95-50(60(80)108)22-9-31-89-73(81)82/h3-4,7,15-18,37,40,42,45,50-59,93H,5-6,8-14,19-36,38-39,41,79H2,1-2H3,(H2,80,108)(H,94,107)(H,95,111)(H,96,109)(H,97,110)(H,98,113)(H,99,112)(H,100,116)(H,101,114)(H,102,115)(H,103,120)(H,104,117)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t42-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1
InChIKeyQHHOXGNGWIOSPN-DWBGUCGJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Menin-MLL inhibitor 31: Biochemical Potency & Identification


Menin-MLL inhibitor 31 (also referred to as compound 18) is a small-molecule inhibitor of the menin-MLL protein-protein interaction, identified with CAS number 2863656-86-2 and a molecular formula of C77H119FN28O14 (molecular weight: 1679.95) [1]. The compound effectively disrupts the binding interface between menin and MLL fusion proteins, a critical oncogenic driver in MLL-rearranged acute leukemias . The primary quantitative biochemical characterization available from current literature reports an in vitro IC50 value of 4.6 nM for inhibition of the menin-MLL interaction [1].

Biochemical menin-MLL interaction inhibitor tool compound
Reported inhibition activity; cross-study IC50 context available
In vitro biochemical assay fit; cellular and in vivo data not yet reported

Why Menin-MLL Inhibitor 31 Cannot Be Substituted


The menin-MLL inhibitor class exhibits substantial heterogeneity in biochemical potency, spanning nearly three orders of magnitude across compounds developed over the past decade [1]. This variability reflects distinct structural scaffolds, binding modes, and physicochemical properties that preclude simple interchangeability without experimental validation. Specifically, published data demonstrate that menin-MLL inhibitors differ markedly in their IC50 values for disrupting the menin-MLL interaction—ranging from low nanomolar (e.g., 1.4–25 nM for advanced compounds) to micromolar or higher for earlier-generation molecules [1][2]. Furthermore, the relationship between biochemical inhibition potency and cellular activity is neither linear nor predictable across different chemotypes, as factors including membrane permeability, intracellular target engagement, and off-target profiles vary independently of binding affinity [3]. The evidence presented below addresses the specific differentiation of Menin-MLL inhibitor 31 relative to its closest comparators, noting where direct head-to-head data exist and where comparative assessment relies on cross-study interpretation.

! Menin-MLL inhibitors exhibit diverse scaffolds and binding modes; structural differences may alter target engagement.
! Reported IC50 values range over three orders of magnitude; class-level interchangeability is not supported.
! Biochemical potency does not linearly predict cellular activity; factors such as permeability and off-target profiles vary independently.

Menin-MLL inhibitor 31: Quantitative Comparison Evidence


Potency vs. Early-Generation MI-2

Menin-MLL inhibitor 31 demonstrates a biochemical IC50 of 4.6 nM for disruption of the menin-MLL protein-protein interaction [1]. This represents approximately 97-fold greater potency in vitro compared to MI-2, an earlier-generation reference inhibitor in the same class, which exhibits an IC50 of 446 nM (0.45 μM) in the same biochemical assay [2]. The magnitude of this potency differential places Menin-MLL inhibitor 31 among the more biochemically potent menin-MLL inhibitors reported in the peer-reviewed literature [3].

Potency vs. MI-2
Reported
IC50 4.6 nM (target)
MI-2 IC50 446 nM
~97-fold higher reported potency
Supports biochemical assay design; cellular correlation not established.
Cross-study comparable; no direct head-to-head.
Menin-MLL interaction inhibition biochemical IC50 MLL-rearranged leukemia

Potency vs. MI-463 and MI-503

In cross-study comparison of biochemical IC50 values, Menin-MLL inhibitor 31 (IC50 = 4.6 nM) [1] exhibits approximately 3.2-fold greater biochemical potency than MI-503 (IC50 = 14.7 nM) and approximately 3.3-fold greater potency than MI-463 (IC50 = 15.3 nM) [2]. MI-463 and MI-503 are widely studied menin-MLL inhibitors with demonstrated oral bioavailability and in vivo efficacy in MLL leukemia mouse models, including substantial survival benefit in xenograft studies [3]. However, no head-to-head comparative data exist for Menin-MLL inhibitor 31 versus MI-463 or MI-503 in cellular proliferation assays or in vivo models.

Potency vs. MI-463/MI-503
Reported
IC50 4.6 nM
MI-503 14.7 nM; MI-463 15.3 nM
~3.2–3.3-fold higher reported potency
Biochemical potency advantage not validated in cellular assays or in vivo.
No head-to-head data available.
Menin-MLL inhibition IC50 comparison MLL leukemia research

Potency vs. Enzomenib and BAY-155

Advanced menin-MLL inhibitors including Enzomenib (DSP-5336) and BAY-155 have reported biochemical IC50 values of 1.4 nM and 8 nM, respectively [1]. Menin-MLL inhibitor 31 (IC50 = 4.6 nM) [2] occupies an intermediate position within this potency spectrum—approximately 3.3-fold less potent than Enzomenib but approximately 1.7-fold more potent than BAY-155 in biochemical assays. Notably, Enzomenib also directly binds menin with a Kd of 6 nM, whereas no binding Kd data are currently available for Menin-MLL inhibitor 31 . BAY-155 has been reported to exhibit a 10-fold selectivity improvement over MI-503 in off-target profiling panels; comparable selectivity data for Menin-MLL inhibitor 31 have not been published [1].

Potency vs. Enzomenib & BAY-155
Reported
IC50 4.6 nM (no Kd data)
Enzomenib 1.4 nM; BAY-155 8 nM
~3.3-fold lower vs Enzomenib; ~1.7-fold higher vs BAY-155
Intermediate potency among reported inhibitors; selectivity and cellular data absent.
Cross-study comparison; no direct selectivity profiling available.
Menin-MLL inhibition binding affinity clinical candidate comparison

Cellular, In Vivo & Selectivity Data Gaps

No published cellular proliferation IC50 values, in vivo efficacy data, pharmacokinetic parameters, or selectivity profiling results are currently available for Menin-MLL inhibitor 31 in the peer-reviewed literature or technical datasheets [1]. In contrast, comparator compounds have extensive published characterization: M-89 inhibits MV4;11 and MOLM-13 cell growth with IC50 values of 25 nM and 55 nM, respectively, and demonstrates >100-fold selectivity over HL-60 cells lacking MLL fusion . Enzomenib shows cellular IC50 values of 10–31 nM across MLL-rearranged cell lines and >10 μM selectivity over non-MLL-rearranged lines . BAY-155 has published selectivity profiling across GPCRs, ion channels, and transporters [2]. This evidence gap precludes direct performance comparison of Menin-MLL inhibitor 31 in cellular or in vivo contexts.

Cellular & In Vivo Data Gaps
Data to verify
No published cellular IC50, in vivo efficacy, or selectivity profiling
Characterization gap limits functional prediction; requires independent validation.
Comparators have extensive cellular and PK data; verify before use in biological systems.
Menin-MLL inhibitor characterization cellular activity in vivo efficacy selectivity profiling

Chemical Structure & MW Differentiation

Menin-MLL inhibitor 31 has a molecular formula of C77H119FN28O14 and a molecular weight of 1679.95 g/mol . This molecular weight is substantially higher than that of comparator menin-MLL inhibitors: MI-503 and MI-463 have reported molecular weights below 600 g/mol [1]; M-89 has a molecular weight of 657.87 g/mol ; BAY-155 has a molecular weight of 567.6 g/mol ; and Enzomenib has a molecular weight of 419.4 g/mol . The ~3–4× larger molecular weight of Menin-MLL inhibitor 31 may impact physicochemical properties including aqueous solubility, membrane permeability, and formulation requirements, though specific solubility and permeability data for Menin-MLL inhibitor 31 are not publicly available .

MW vs. Comparators
Specification review
MW 1679.95 g/mol
Typical comparators
~3–4× larger molecular weight
Larger MW may influence solubility and permeability; experimental assessment needed.
No specific solubility or permeability data available.
Menin-MLL inhibitor molecular weight chemical structure procurement specification

Menin-MLL inhibitor 31: Research Application Scenarios


In Vitro Menin-MLL Disruption Assays

Based on its reported IC50 of 4.6 nM [1], Menin-MLL inhibitor 31 is suitable for in vitro biochemical assays designed to measure direct disruption of the menin-MLL protein-protein interaction. The compound's potency positions it as a useful positive control for fluorescence polarization, TR-FRET, or AlphaScreen assays assessing menin-MLL binding inhibition. When selecting compounds for biochemical screening cascades, the ~97-fold higher potency relative to MI-2 (IC50 = 446 nM) [2] and ~3.2-fold higher potency relative to MI-503 (IC50 = 14.7 nM) [3] may reduce the required working concentration, potentially minimizing solvent-associated assay interference.

SAR Analysis: Potency Benchmarking

Menin-MLL inhibitor 31 may be employed as a reference compound in SAR studies exploring the relationship between chemical structure and menin-MLL inhibitory activity. The compound's biochemical IC50 of 4.6 nM [1] provides a benchmark against which novel menin-MLL inhibitors can be compared in biochemical assays. However, users should note that cellular activity, selectivity, and pharmacokinetic data are not currently available for Menin-MLL inhibitor 31 [1], which limits its utility as a comprehensive reference for cellular or in vivo SAR programs. In such contexts, comparator compounds with more extensive characterization (e.g., M-89 with cellular IC50 values and selectivity data ; Enzomenib with in vivo data ) may provide more complete benchmarking.

High-Potency Assay Development

For assay development applications where maximal biochemical potency is the primary selection criterion, Menin-MLL inhibitor 31 (IC50 = 4.6 nM) [1] may be considered. The compound exhibits higher biochemical potency than several established menin-MLL inhibitors including MI-503 (IC50 = 14.7 nM), MI-463 (IC50 = 15.3 nM) [3], and MI-2 (IC50 = 446 nM) [2]. However, Enzomenib (DSP-5336) demonstrates superior biochemical potency (IC50 = 1.4 nM) and additional characterization including menin binding Kd (6 nM) and cellular activity data. The selection between these compounds should therefore weigh the ~3.3-fold biochemical potency advantage of Enzomenib against availability, cost, and specific assay format requirements.

Limitations in Cellular & In Vivo Studies

Based on the current evidence profile, Menin-MLL inhibitor 31 is not recommended for cellular proliferation assays or in vivo efficacy studies without prior independent validation. The compound lacks published data on cellular growth inhibition in MLL-rearranged leukemia cell lines, selectivity over non-MLL-rearranged cells, oral bioavailability, and in vivo pharmacokinetics [1]. For cellular or in vivo applications requiring menin-MLL inhibition, alternative compounds with established functional characterization should be prioritized: M-89 provides cellular IC50 data (MV4;11: 25 nM; MOLM-13: 55 nM) and >100-fold selectivity over non-MLL-rearranged cells ; Enzomenib offers cellular IC50 data (10–31 nM) and demonstrated in vivo antitumor activity in mouse xenograft models ; MI-463 and MI-503 have published oral bioavailability and substantial survival benefit in MLL leukemia mouse models [4].

Application
Selection Property
Validation Focus
In vitro menin-MLL disruption assays
Reported biochemical inhibition activity
Biochemical assay compatibility; confirm IC50 under own conditions
Structure-activity relationship (SAR) studies
Biochemical potency benchmark
Cross-study potency comparison; cellular selectivity verification not included
High-sensitivity biochemical assay development
Reported biochemical potency ranking
Assay sensitivity optimization; confirm matrix compatibility
Cellular and in vivo menin-MLL studies
Cellular activity and PK characterization status
Independent validation of cellular IC50, selectivity, and in vivo exposure needed

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